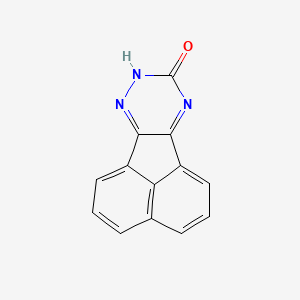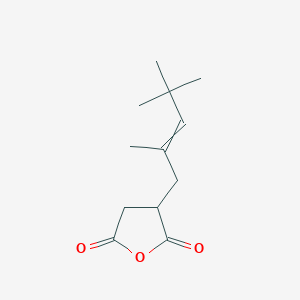
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-ethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and carboxylate derivatives .
Applications De Recherche Scientifique
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of ethyl 5-amino-3-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-amino-3-methylisoxazole-4-carboxylate
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
- Ethyl 5-amino-3-(difluoromethyl)isoxazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 3-position and amino group at the 5-position make it particularly versatile in various synthetic and biological applications .
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 5-amino-3-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4,9H2,1-2H3 |
Clé InChI |
XIYBSGTXCNLJPQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


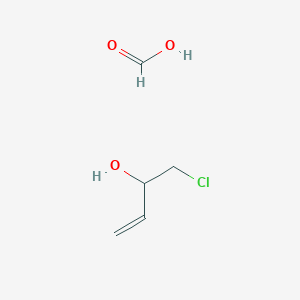

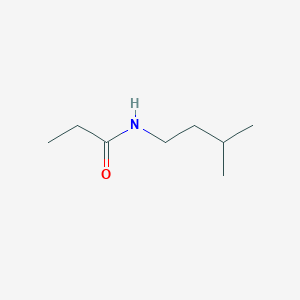
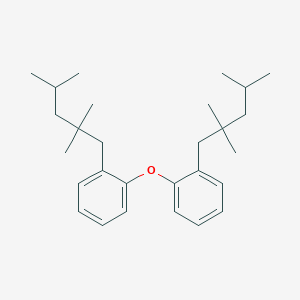
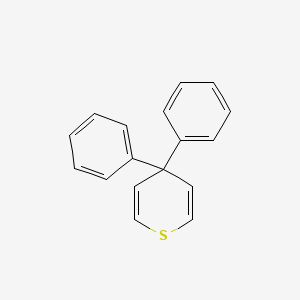
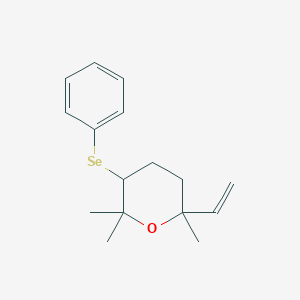

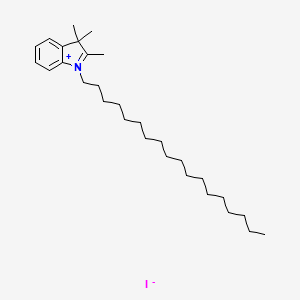

![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
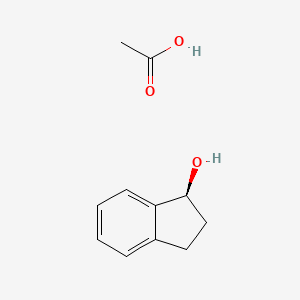
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
